Home > Products > Screening Compounds P55160 > Raf265 derivative
Raf265 derivative -

Raf265 derivative

Catalog Number: EVT-256320
CAS Number:
Molecular Formula: C23H14F6N6O
Molecular Weight: 504.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Raf265 derivative, however, the effects of this derivative are not known.
Synthesis Analysis

Methods and Technical Details

The synthesis of Raf265 derivatives typically involves several key steps, including amide bond formation and structural modifications to enhance bioactivity. For instance, one common synthetic route includes the use of N-alkylation and condensation reactions under mild conditions, which are designed to yield high total yields of the desired compounds .

A detailed synthesis process may involve:

  1. Formation of Amide Bonds: Utilizing carboxylic acids and amines under controlled conditions to form stable amide linkages.
  2. Structural Modifications: Introducing various substituents on the phenyl or pyridyl rings to optimize binding affinity and selectivity for target kinases.
  3. Purification: Employing chromatographic techniques to isolate pure derivatives for further testing.

The synthetic pathways often utilize starting materials that are commercially available or easily synthesized from simple precursors, ensuring accessibility for further research and development .

Molecular Structure Analysis

Structure and Data

The molecular structure of Raf265 derivative features a complex arrangement that allows for effective interaction with its protein targets. The core structure typically includes:

  • A central phenyl or pyridyl ring system.
  • An amide linkage connecting various substituents that can include alkyl or aryl groups.
  • Specific functional groups that enhance solubility and bioavailability.

Data from crystallographic studies suggest that Raf265 forms critical hydrogen bonds with amino acid residues in the active site of B-Raf, facilitating its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Raf265 derivatives undergo several chemical reactions that are crucial for their biological activity:

  1. Kinase Inhibition: The primary reaction involves binding to the ATP-binding site of B-Raf, preventing phosphorylation events critical for cell signaling.
  2. Metabolic Stability: Modifications at specific positions on the molecule can influence metabolic pathways, affecting how quickly the drug is processed in vivo.
  3. Reactivity with Biological Targets: The derivatives may also interact with other kinases (e.g., C-Raf and VEGF receptor 2), leading to a broader spectrum of activity against tumor cells .

These reactions are often assessed through biochemical assays that measure IC50 values, indicating the concentration required to inhibit 50% of target activity.

Mechanism of Action

Process and Data

The mechanism of action for Raf265 derivatives primarily involves competitive inhibition at the ATP-binding site of B-Raf. Upon binding:

  1. Inhibition of Phosphorylation: The compound prevents the transfer of phosphate groups from ATP to substrate proteins, thereby disrupting downstream signaling pathways responsible for cell proliferation and survival.
  2. Impact on Tumor Growth: By inhibiting B-Raf activity, Raf265 derivatives can lead to reduced tumor growth rates in various cancer models, particularly those harboring B-Raf V600E mutations.

In vitro studies have shown that Raf265 effectively reduces phosphorylated extracellular signal-regulated kinase levels, a downstream marker of B-Raf activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Raf265 derivatives exhibit distinct physical and chemical properties that influence their functionality:

  • Solubility: Generally moderate solubility in organic solvents; modifications can enhance aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; some derivatives show improved metabolic stability compared to their parent compounds.
  • Molecular Weight: Typically ranges from 400 to 600 g/mol, which is favorable for cellular uptake.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm structural integrity and purity .

Applications

Scientific Uses

Raf265 derivatives have significant applications in scientific research, particularly in oncology:

  1. Cancer Treatment: They are being explored as therapeutic agents for melanoma and other cancers associated with B-Raf mutations.
  2. Biochemical Research: Used as tools to study the Ras-Raf-MEK-ERK signaling pathway and its implications in cancer biology.
  3. Drug Development: Serve as lead compounds for further modification aimed at enhancing efficacy and reducing side effects.
Synthesis and Molecular Design of Raf265 Derivatives

Scaffold Development Based on Imidazo-Benzimidazole Core Structure

The structural foundation of Raf265 derivatives centers on an imidazo-benzimidazole core, a privileged scaffold in kinase inhibitor design. This heterocyclic system enables optimal spatial positioning for interacting with key residues in the ATP-binding pocket of BRAF kinases. Modifications focus on the N1 and C2 positions of the benzimidazole ring to enhance hydrophobic contact with the allosteric back pocket of BRAF$^{V600E}$. Derivatives such as 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles (e.g., compound 10h) demonstrate this design, where dichloro substitutions at C5/C6 increase hydrophobic interactions with Ile463, Val471, and Phe583 in the hydrophobic back pocket [1]. The imidazo fusion ring further stabilizes the binding conformation through hydrogen bonding with the gatekeeper residue Glu501 [1] [4].

Table 1: Key Imidazo-Benzimidazole Derivatives and Their BRAF Inhibitory Profiles

CompoundSubstituentsBRAF$^{WT}$ IC₅₀ (µM)BRAF$^{V600E}$ IC₅₀ (µM)
10h5,6-Cl; 4-OCH₃-Ph1.722.76
RAF265Trifluoromethyl; diarylurea0.013*0.011*
Reference: [1] [4]

Rational Modifications for Enhanced Kinase Inhibition Selectivity

Selectivity for BRAF over other kinases (e.g., VEGFR, PDGFR) is achieved through three strategic modifications:

  • Linker Optimization: Replacing the urea linker in early RAF inhibitors with acetohydrazide (e.g., compound 8 in [1]) reduces off-target interactions. The acetohydrazide forms hydrogen bonds with Asp594 and Glu501 in BRAF but shows weaker affinity for polar residues in VEGFR2 [1] [4].
  • Allosteric Pocket Extension: Incorporation of bulky hydrophobic groups (e.g., 4-methoxyphenyl at C2) extends into the hydrophobic back pocket unique to BRAF, diminishing binding to kinases with shallower pockets [1].
  • Hinge-Binding Motifs: Introduction of pyridyl or pyrimidyl groups at N1 enhances selectivity by forming bidentate hydrogen bonds with Cys532 in the hinge region, a residue less conserved in non-RAF kinases [2] [7].

Molecular dynamics simulations confirm these modifications reduce RMSD fluctuations (<1.5 Å) in BRAF$^{V600E}$ complexes compared to >3 Å in off-target kinases [1].

Role of Trifluoromethyl and Aromatic Substituents in Binding Affinity

The trifluoromethyl (–CF₃) group is critical for optimizing binding affinity through:

  • Hydrophobic Matching: –CF₃ fits into a subpocket lined by Leu505, Ile527, and Val471, with van der Waals interactions contributing ~30% of total binding energy (ΔG = −4.2 kcal/mol) [2] [9].
  • Electrostatic Effects: The electron-withdrawing nature of –CF₃ polarizes adjacent bonds, strengthening hydrogen bond donation from the benzimidazole NH to Asp594 [4].
  • Steric Blocking: –CF₃ prevents water intrusion into the hydrophobic pocket, improving entropy of binding [9].

Aromatic substituents (e.g., 4-methoxyphenyl, 3-trifluoromethylphenyl) enhance π-stacking with Phe583 and Phe595. Derivatives with para-methoxy groups show 5-fold higher affinity than unsubstituted analogs due to edge-to-face stacking and solvation entropy gains [1].

Table 2: Impact of Substituents on Binding Affinity

SubstituentPositionΔG (kcal/mol)Key Interactions
–CF₃Phenyl ring−4.2Hydrophobic packing with Ile463, Val471
4-OCH₃C2-phenyl−3.8π-stacking with Phe583; H-bond with Glu501
5,6-Cl₂Benzimidazole−2.9Van der Waals with Leu505, Ile527
Data from [1] [2] [9]

Synthetic Routes for Imidazo-Benzimidazole Derivatives

A four-step synthesis is employed for Raf265 analogs:

  • Benzimidazole Core Formation: Condensation of 4,5-dichloro-o-phenylenediamine (3) with 4-methoxybenzaldehyde bisulfite adduct (2) yields 5,6-dichlorobenzimidazole (4) [1].
  • N1-Alkylation: Reaction of 4 with methyl bromoacetate/Cs₂CO₃ affords ester 6, followed by hydrazinolysis to form acid hydrazide 8 [1].
  • Hydrazone Formation: Acid-catalyzed condensation of 8 with substituted aldehydes (9a–p) generates target derivatives 10a–p (e.g., 10h) [1].
  • Cyclization: For imidazo-fused derivatives, Pd-catalyzed intramolecular C–N coupling constructs the imidazo ring [4].

Key conditions:

  • Solvent Systems: Ethanol for condensations; DMF for alkylations [1].
  • Catalysts: Cs₂CO₃ (alkylation), acetic acid (hydrazone formation) [1].
  • Yield Optimization: Microwave-assisted synthesis reduces reaction time from 24 h to 2 h, improving yields from 45% to 78% [4].

The final products are characterized by $^1$H/$^{13}$C NMR, HRMS, and IR spectroscopy, with rotational isomers (synperiplanar/antiperiplanar) observed in a ~1:3 ratio due to hindered C–N bond rotation in the hydrazide moiety [1].

Comprehensive List of Compounds Mentioned

  • 10a–p: 1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles
  • 10h: Most potent analog (BRAF$^{WT}$ IC₅₀ = 1.72 µM)
  • RAF265: Parent compound (diarylurea-based)
  • Lifirafenib (I): Clinical-stage benzimidazole RAF inhibitor
  • Compound 8: Acid hydrazide intermediate
  • Compounds 6a, 7g, 8b: Pyridazinone-based BRAF inhibitors

Properties

Product Name

Raf265 derivative

Molecular Formula

C23H14F6N6O

Molecular Weight

504.39

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.